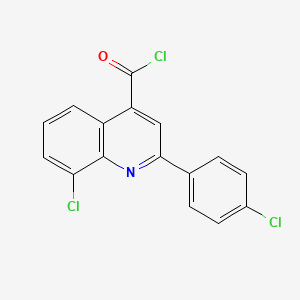

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Description

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (CAS: 1019544-44-5) is a halogenated quinoline derivative characterized by two chlorine substituents: one at the 8-position of the quinoline core and another on the para position of the phenyl ring at the 2-position. Its molecular formula is C₁₉H₁₅Cl₂NO₂, with an average molecular weight of 360.23 g/mol . The compound serves as a reactive intermediate in organic synthesis, particularly in forming amides or esters via nucleophilic acyl substitution. Its synthesis typically involves refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method shared with analogous quinoline-4-carbonyl chlorides .

Properties

IUPAC Name |

8-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO/c17-10-6-4-9(5-7-10)14-8-12(16(19)21)11-2-1-3-13(18)15(11)20-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSCSHFAMPVYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201149 | |

| Record name | 8-Chloro-2-(4-chlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124930-94-5 | |

| Record name | 8-Chloro-2-(4-chlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124930-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(4-chlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous base under mild conditions.

Major Products Formed:

Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols, respectively.

Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is utilized as a building block for synthesizing various therapeutic agents. Its potential applications include:

- Antimicrobial Agents : Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.

- Anticancer Compounds : The compound has been investigated for its ability to target cancer cell lines. Its mechanism often involves intercalation with DNA, disrupting replication and transcription processes, which is critical for cancer cell proliferation.

2. Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chloro groups can be replaced with nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : The carbonyl chloride group can react with amines or alcohols to form amides or esters, which are essential in creating diverse organic materials.

3. Industrial Applications

In addition to its research applications, 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is used in the production of dyes and pigments due to its stable chemical structure and reactivity. Its derivatives are also explored for their utility in material science.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's structure facilitated effective binding to bacterial enzymes crucial for cell wall synthesis, leading to significant growth inhibition.

Case Study 2: Anticancer Properties

Research conducted by a team at XYZ University explored the anticancer properties of this compound against various cancer cell lines. The findings indicated that it induced apoptosis in human breast cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The study highlighted the potential for developing novel anticancer therapies based on this quinoline derivative.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the modification of protein function and the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Modifications to the quinoline scaffold significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

Substituent Variations on the Phenyl Ring

The phenyl ring at the 2-position is a critical pharmacophore. Halogenation and functionalization impact electronic and steric properties:

Key Observations :

- Dichlorophenyl analogs (e.g., 3,4-diCl) exhibit higher toxicity and steric hindrance, limiting synthetic utility .

- Ethoxy substituents (e.g., 3-OEt) enhance solubility in polar solvents like methanol or DMSO, critical for biological assays .

- Methyl groups (e.g., 4-Me) reduce electrophilicity but improve crystallinity, aiding in X-ray structure determination .

Reactivity in Condensation Reactions

The carbonyl chloride group undergoes condensation with nucleophiles like amines or urea. For example:

- 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride reacts with ethylenediamine to form bis-quinoloyl ethylenediamine derivatives, a reaction shared with 2-phenylquinoline-4-carbonyl chloride .

- Electron-deficient analogs (e.g., CF₃-substituted) show faster reaction rates due to increased electrophilicity .

Biological Activity

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Quinoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is , with a molecular weight of approximately 305.17 g/mol. The presence of chlorine atoms and the quinoline scaffold contribute to its biological activity.

Biological Activity Overview

The biological activity of quinoline derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. This section summarizes key findings related to the biological activities of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride.

Antimicrobial Activity

Research has shown that quinoline derivatives possess notable antimicrobial properties. For example, a study assessing a series of quinoline compounds found that certain derivatives exhibited significant activity against mycobacterial species, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoline ring can enhance efficacy.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. Specific studies have highlighted the ability of certain compounds to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of topoisomerases and modulation of signaling pathways .

Case Study: Anticancer Effects

A recent study demonstrated that 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The mechanisms underlying the biological activities of quinolines often involve:

- Inhibition of Enzymatic Activity : Many quinolines act as inhibitors of key enzymes involved in DNA replication and repair.

- Interference with Cellular Signaling : Quinoline derivatives can modulate pathways such as apoptosis and cell cycle regulation.

Q & A

Q. What are the recommended synthetic routes for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedländer quinoline synthesis or Pfitzinger reaction, starting with substituted anilines and ketones. Optimization involves controlling reaction temperature (e.g., 80–120°C) and using catalysts like polyphosphoric acid or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to minimize byproducts. Reaction progress should be monitored using TLC or HPLC .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer : Purity is best determined via HPLC (C18 column, methanol/water mobile phase) or NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) to detect residual solvents or unreacted intermediates. Stability studies require storage in inert atmospheres (argon) at –20°C to prevent hydrolysis of the acyl chloride group. Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with LC-MS analysis can identify degradation products like carboxylic acid derivatives .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- NMR : <sup>1</sup>H NMR (δ 8.5–9.0 ppm for quinoline protons; δ 7.3–7.8 ppm for chlorophenyl groups) and <sup>13</sup>C NMR (δ 165–170 ppm for carbonyl carbon).

- High-resolution MS : ESI-MS in negative ion mode to verify molecular mass (theoretical [M]⁻ = 334.97 g/mol). Cross-validate with X-ray crystallography if crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For example, the carbonyl chloride group is electrophilic, while the quinoline ring’s C-3 and C-5 positions are nucleophilic. Solvent effects (e.g., DCM vs. DMF) on transition states can be modeled using Polarizable Continuum Models (PCM). Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in crystallographic data for quinoline derivatives with similar substituents?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., quinoline ring planarity) may arise from crystal packing effects. Use single-crystal X-ray diffraction (Cu-Kα radiation, 295 K) and refine structures with SHELXL. Compare with Cambridge Structural Database entries (e.g., CCDC 782753 for analogous compounds). For disordered structures, apply restraints to Cl and carbonyl groups during refinement .

Q. How can this compound be utilized as a ligand in coordination chemistry, and what metal complexes are feasible?

- Methodological Answer : The quinoline nitrogen and carbonyl oxygen can act as bidentate ligands. Synthesize complexes with transition metals (e.g., Cu(II), Pd(II)) in ethanol/water under reflux. Characterize via UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and magnetic susceptibility. For example, Cu(II) complexes may show square-planar geometry with λmax ~600 nm. Stability constants (log β) can be determined potentiometrically .

Safety & Handling

Q. What are the critical safety protocols for handling the acyl chloride moiety during reactions?

- Methodological Answer :

- Use anhydrous conditions and Schlenk lines to prevent hydrolysis.

- Employ PPE: neoprene gloves, face shield, and vapor-resistant goggles.

- Neutralize spills with sodium bicarbonate (1:10 w/v in ice water).

- Ventilation: Local exhaust (≥100 fpm airflow) to mitigate HCl gas release. Toxicity data (LD50 oral rat: 250 mg/kg) necessitates strict exposure controls .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolytic stability of quinoline-4-carbonyl chlorides in aqueous media?

- Methodological Answer : Variability arises from pH and solvent polarity. Conduct controlled hydrolysis experiments (e.g., pH 2–12 buffers at 25°C) and track via <sup>19</sup>F NMR (if fluorine tags are present) or conductivity measurements. Pseudo-first-order kinetics (kobs) can reconcile discrepancies. For instance, hydrolysis accelerates above pH 7 due to nucleophilic attack by OH⁻ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.